molecular formula C21H23N3O4S B612060 Obatoclax mesylate CAS No. 803712-79-0

Obatoclax mesylate

カタログ番号 B612060
CAS番号: 803712-79-0
分子量: 413.49002
InChIキー: ZFKXDVMHNXPEIY-PEZBNFGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Obatoclax mesylate, also known as GX15-070, is an experimental drug for the treatment of various types of cancer . It was discovered by Gemin X, which was acquired by Cephalon, which has since been acquired by Teva Pharmaceuticals .


Synthesis Analysis

Obatoclax was developed from a lead compound identified in a functional screen of natural compounds that detected disruption of protein–protein interactions between members of the BCL-2 family .


Molecular Structure Analysis

The molecular formula of Obatoclax mesylate is C21H23N3O4S . Its exact mass is 317.15 and its molecular weight is 413.490 .


Chemical Reactions Analysis

Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim .


Physical And Chemical Properties Analysis

Obatoclax mesylate is a hydrophobic small molecule that potently inhibits BCL-2 family proteins by binding to the BH3-binding site of BCL-2 and other related BCL-2 family members (including BCL-XL, MCL-1, A1, and BCL-B) .

科学的研究の応用

  • Scientific Field: Pharmacology

    • Application : Obatoclax mesylate has been studied for its potential in drug-drug interactions .
    • Methods : In vitro studies have been conducted to scrutinize the interaction potential of Obatoclax. It was screened for P-gp inhibition by calcein assay, for breast cancer resistance protein (BCRP) inhibition by pheophorbide A assay, and for inhibition of cytochrome P450 isoenzymes (CYPs) by commercial kits .
    • Results : Obatoclax was found to induce the mRNA expression of several genes (e.g., CYP1A1, CYP1A2, and ABCG2) through activation of the aryl hydrocarbon receptor in the nanomolar range. It inhibits P-gp, BCRP, and some CYPs at concentrations exceeding plasma levels .
  • Scientific Field: Oncology

    • Application : Obatoclax mesylate has been investigated for its role in antagonizing Mcl-1, a protein that helps cancer cells avoid apoptosis .
    • Methods : The study used modified proteins and lipids to recapitulate the association and topology of mitochondrial outer membrane Mcl-1 and Bak in synthetic large unilamellar liposomes, and measured Bak-dependent bilayer permeability .
    • Results : Obatoclax was found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and did not directly influence Bak .
  • Scientific Field: Hematology

    • Application : Obatoclax mesylate has been used in trials studying the treatment of acute myeloid leukemia (AML) .
    • Methods : The drug was administered to patients with AML, and its effects were observed over time .
    • Results : Obatoclax was found to induce apoptosis and reduce proliferation in AML cell lines and primary AML cells, in part by inhibition of Mcl-1 sequestration of Bax .
  • Scientific Field: Oncology

    • Application : Obatoclax mesylate has been studied for its potential in treating small cell lung cancer .
    • Methods : The drug was administered to patients with small cell lung cancer, and its effects were observed over time .
    • Results : The study suggested that obatoclax mesylate might have potential as a treatment for small cell lung cancer, particularly in combination with other therapies .
  • Scientific Field: Hematology

    • Application : Obatoclax mesylate has been studied for its potential in treating Hodgkin’s lymphoma .
    • Methods : The drug was administered to patients with Hodgkin’s lymphoma, and its effects were observed over time .
    • Results : The study suggested that obatoclax mesylate might have potential as a treatment for Hodgkin’s lymphoma .
  • Scientific Field: Hematology

    • Application : Obatoclax mesylate has been studied for its potential in treating myelodysplastic syndromes .
    • Methods : The drug was administered to patients with myelodysplastic syndromes, and its effects were observed over time .
    • Results : The study suggested that obatoclax mesylate might have potential as a treatment for myelodysplastic syndromes .
  • Scientific Field: Pharmacology

    • Application : Obatoclax mesylate has been studied for its potential in drug-drug interactions .
    • Methods : Obatoclax was screened for P-gp inhibition by calcein assay, for breast cancer resistance protein (BCRP) inhibition by pheophorbide A assay, and for inhibition of cytochrome P450 isoenzymes (CYPs) by commercial kits .
    • Results : Obatoclax induced the mRNA expression of several genes (e.g. CYP1A1, CYP1A2 and ABCG2) through activation of the aryl hydrocarbon receptor in the nanomolar range. Obatoclax inhibits P-gp, BCRP and some CYPs at concentrations exceeding plasma levels .
  • Scientific Field: Oncology

    • Application : Obatoclax mesylate has been investigated for its role in antagonizing Mcl-1, a protein that helps cancer cells avoid apoptosis .
    • Methods : The study used modified proteins and lipids to recapitulate the association and topology of mitochondrial outer membrane Mcl-1 and Bak in synthetic large unilamellar liposomes, and measured Bak-dependent bilayer permeability .
    • Results : Obatoclax was found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and did not directly influence Bak .
  • Scientific Field: Pharmacology

    • Application : Obatoclax mesylate has been studied for its potential in drug-drug interactions .
    • Methods : Obatoclax was screened for P-gp inhibition by calcein assay, for breast cancer resistance protein (BCRP) inhibition by pheophorbide A assay, and for inhibition of cytochrome P450 isoenzymes (CYPs) by commercial kits .
    • Results : Obatoclax induced the mRNA expression of several genes (e.g. CYP1A1, CYP1A2 and ABCG2) through activation of the aryl hydrocarbon receptor in the nanomolar range. Obatoclax inhibits P-gp, BCRP and some CYPs at concentrations exceeding plasma levels .
  • Scientific Field: Oncology

    • Application : Obatoclax mesylate has been investigated for its role in antagonizing Mcl-1, a protein that helps cancer cells avoid apoptosis .
    • Methods : The study used modified proteins and lipids to recapitulate the association and topology of mitochondrial outer membrane Mcl-1 and Bak in synthetic large unilamellar liposomes, and measured Bak-dependent bilayer permeability .
    • Results : Obatoclax was found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and did not directly influence Bak .

Safety And Hazards

The most common adverse effect of Obatoclax is transient neurotoxicity . Safety precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

将来の方向性

Emerging evidence from ongoing preclinical and clinical investigations suggests that the full potential of Obatoclax mesylate as a novel anticancer agent may be realized in rational combination treatments, and when guided by molecular predictors of therapeutic response .

特性

IUPAC Name

(2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAGBRFUYHSUHA-LZOXOEDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obatoclax mesylate

CAS RN

803712-79-0
Record name 803712-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OBATOCLAX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39200FJ43J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。